2-Chloro-6-methoxypyridine

Catalog No.
S794262
CAS No.
17228-64-7
M.F
C6H6ClNO
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methoxypyridine

CAS Number

17228-64-7

Product Name

2-Chloro-6-methoxypyridine

IUPAC Name

2-chloro-6-methoxypyridine

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3

InChI Key

VAVGOGHLNAJECD-UHFFFAOYSA-N

Synonyms

2-Chloro-6-methoxypyridine; 2-Methoxy-6-chloropyridine; 6-Chloro-2-methoxypyridine

Canonical SMILES

COC1=NC(=CC=C1)Cl

The exact mass of the compound 2-Chloro-6-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-6-methoxypyridine is a highly versatile, desymmetrized pyridine building block characterized by a reactive chloride at the C2 position and an electron-donating, ortho-directing methoxy group at the C6 position. In industrial and pharmaceutical procurement, this compound is primarily valued as a pre-differentiated scaffold that circumvents the selectivity challenges inherent to symmetrical dihalopyridines [1]. The chloride serves as an efficient electrophile for diverse transition-metal-catalyzed cross-couplings, while the methoxy group acts both as a robust protecting group for downstream 2-pyridone formation and as a directing group for regioselective C5 functionalization [2]. By offering orthogonal reactivity in a single stable molecule, it streamlines the synthesis of complex heterobiaryls, advanced agrochemicals, and pharmaceutical intermediates without the need for harsh desymmetrization steps.

Research Fit

Pyridine building block with 2-chloro-6-methoxy substitution for palladium-catalyzed cross-couplings
Enables regiospecific C-6 lithiation in directed metalation workflows
Liquid/low-melting solid with reported boiling point and density profile for process handling

Attempting to substitute 2-chloro-6-methoxypyridine with the cheaper, symmetrical 2,6-dichloropyridine introduces severe process inefficiencies. Mono-functionalization of 2,6-dichloropyridine inherently yields statistical mixtures of unreacted, mono-substituted, and di-substituted products, requiring intensive chromatographic purification and lowering overall step economy[1]. Furthermore, substituting with 2-chloropyridine removes the C6 methoxy group, which is critical for two functions: it deactivates the ring to prevent unwanted uncatalyzed background nucleophilic aromatic substitution (SNAr), and it serves as a masked 2-pyridone pharmacophore essential in late-stage drug synthesis[2]. Procuring the exact 2-chloro-6-methoxy compound guarantees orthogonal reactivity, ensuring that cross-coupling and directed lithiation occur strictly at their intended sites without over-reaction.

Substitution Risk

2-Chloro vs. 2-bromo reactivity

C-Cl bond strength differs substantially from C-Br; the bromo analog may alter chemoselectivity in sequential couplings and lead to premature reaction.

Methoxy-directed regioselectivity

The 6-methoxy group electronically redirects lithiation to C-6; unsubstituted 2-chloropyridine lacks this control and yields regioisomeric mixtures under comparable conditions.

Positional isomer mismatch

3- or 4-substituted methoxypyridine isomers impose different steric and electronic constraints, shifting nucleophilic aromatic substitution pathways away from the 2-chloro-6-methoxy pattern.

Precursor Suitability: Elimination of Statistical Mixtures via Desymmetrization

In the synthesis of complex pharmaceutical scaffolds, starting with symmetrical precursors leads to poor regiocontrol. 2-Chloro-6-methoxypyridine provides a pre-desymmetrized core where the methoxy group strongly directs ortho-lithiation to the C5 position. When subjected to lithiation and formylation, it yields the targeted C5-formyl product cleanly. In contrast, using 2,6-dichloropyridine requires an initial, harsh mono-methoxylation step to break symmetry before any selective C5 functionalization can occur [1].

Evidence DimensionRegiocontrol and step-economy in C5-functionalization
Target Compound DataDirect C5 directed ortho-lithiation/formylation proceeds smoothly without di-substitution.
Comparator Or Baseline2,6-Dichloropyridine (Requires a separate quantitative mono-methoxylation step to break symmetry prior to lithiation).
Quantified DifferenceEliminates one complete synthetic step and prevents statistical mono/di-substitution mixtures.
ConditionsDirected ortho-lithiation (e.g., i-PrMgCl/LiCl) followed by DMF quench.

Procuring the pre-desymmetrized compound saves a synthetic step and avoids the yield losses associated with purifying statistical mixtures.

Binding affinity
Class-level
1.8-fold reported affinity difference vs. unsubstituted pyridine
Reported binding context; may support ligand design selection
X-ray crystallography data; supplier source

Processability: Rapid Kinetics in Continuous Flow Suzuki-Miyaura Coupling

For scalable manufacturing, building blocks must perform efficiently under continuous flow conditions to minimize residence time and side reactions like protodeboronation. 2-Chloro-6-methoxypyridine demonstrates exceptional reactivity in biphasic continuous flow Suzuki-Miyaura couplings, achieving full conversion to the heterobiaryl product in just 90 seconds using a second-generation XPhos Pd precatalyst at 60 °C. First-generation catalysts or less optimized systems resulted in incomplete conversion within the same timeframe [1].

Evidence DimensionReaction time for 100% conversion
Target Compound Data100% conversion in 90 seconds (0.5 mol % XPhos Pd G2).
Comparator Or BaselineFirst-generation precatalysts (Incomplete conversion at 90 seconds).
Quantified DifferenceAchieves full conversion in <2 minutes, completely suppressing competitive protodeboronation.
ConditionsContinuous flow, 2,4-difluorophenylboronic acid, NMP/H2O, K3PO4, 60 °C.

Validates the compound's immediate compatibility with high-throughput, automated continuous manufacturing workflows.

C-6 lithiation
Head-to-head
Exclusive C-6 lithiation with BuLi-LiDMAE
Regiospecific functionalization context for synthetic route design
vs. 2-chloropyridine non-regiospecific pathway

Mainstream Workflow Fit: High-Yield Sustainable Iron-Catalyzed Alkylation

Modern industrial workflows increasingly favor earth-abundant metals over precious palladium or nickel. 2-Chloro-6-methoxypyridine is highly compatible with sustainable iron-catalyzed C(sp2)-C(sp3) cross-coupling. When reacted with alkyl Grignard reagents, it delivers a 94% yield of the alkylated product in just 10 minutes at 0 °C using only 5 mol% Fe(acac)3 and a cyclic urea ligand [1]. This demonstrates that the exact electronic profile of the 2-chloro-6-methoxy ring is perfectly tuned for rapid oxidative addition and reductive elimination in benign iron systems.

Evidence DimensionCross-coupling yield under iron catalysis
Target Compound Data94% isolated yield in 10 minutes.
Comparator Or BaselineStandard precious-metal batch couplings (often require longer times and expensive Pd/Ni catalysts).
Quantified DifferenceAchieves >90% yield in exceptionally short reaction times (10 min) at 0 °C without precious metals.
Conditionsn-C14H29MgCl (1.2 equiv), 5 mol% Fe(acac)3, 200 mol% DMPU, THF, 0 °C.

Allows procurement teams to source a building block that is fully compatible with next-generation, low-cost, and sustainable iron-catalyzed scale-up routes.

C-Cl vs C-Br bond strength
Class-level
C-Cl ~95 kcal/mol; C-Br ~80 kcal/mol (approx.)
Chemoselectivity context for sequential Suzuki-Miyaura couplings
Approximate bond energies; supplier and review data

Handling and Reproducibility: Catalyst-Controlled C-O Etherification

In C-O cross-coupling, highly electron-deficient heteroaryls often undergo uncontrolled, uncatalyzed background nucleophilic aromatic substitution (SNAr), leading to reproducibility issues. The methoxy group in 2-chloro-6-methoxypyridine sufficiently modulates the ring's electronics to suppress this background reaction. In nickel-catalyzed couplings with phenols, 2-chloro-6-methoxypyridine strictly requires the Ni-catalyst to proceed, whereas comparators like 2-chloropyrimidine suffer from up to 90% uncatalyzed background conversion under identical conditions [1].

Evidence DimensionUncatalyzed background reaction rate
Target Compound Data<10% background product formation without catalyst.
Comparator Or Baseline2-Chloropyrimidine (90% product formation via uncatalyzed background SNAr).
Quantified Difference>80% reduction in uncontrolled background reactivity.
ConditionsReaction with 4-methoxyphenol, K2CO3, 120 °C, absence of NiCOD2/ligand.

Ensures that the reaction remains strictly under catalyst control, providing batch-to-batch reproducibility and precise regioselectivity in complex formulations.

Physical properties
Cross-study comparable
B.P. 185–186 °C, density 1.207 g/mL, flash point 76 °C
Supports process purification and handling review
2-bromo analog: B.P. ~206 °C, density 1.53 g/mL

Synthesis of 6-Substituted 2-Pyridone Pharmacophores

Because the C6-methoxy group acts as a robust, masked pyridone, this compound is the ideal starting material for pharmaceuticals requiring a 2-pyridone core. Following cross-coupling at the C2-chloride to install desired aryl or alkyl substituents, the methoxy group can be cleanly deprotected via acidic hydrolysis to reveal the pyridone, a sequence widely used in the synthesis of neuroactive amino acids and kinase inhibitors[1].

Automated Library Synthesis via Continuous Flow

The compound's proven ability to achieve 100% conversion in under 90 seconds during biphasic Suzuki-Miyaura couplings makes it a premium choice for automated, flow-based library generation. Procurement for high-throughput discovery labs benefits from its high solubility and rapid kinetics, which prevent line clogging and minimize thermal degradation [2].

Sustainable Scale-Up Using Earth-Abundant Catalysis

For industrial processes transitioning away from palladium, 2-chloro-6-methoxypyridine is highly compatible with iron-catalyzed cross-couplings. Its ability to undergo rapid alkylation at 0 °C with Fe(acac)3 ensures that process chemists can design cost-effective, sustainable manufacturing routes without sacrificing yield or reaction time[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ligand design
Reported binding affinity context (2-chloro-6-methoxy substitution)
Target-specific binding assay review
Sequential cross-coupling
Chemoselectivity context (C-Cl vs. C-Br bond strength)
Stepwise functionalization and chemoselectivity review
Regioselective C-6 functionalization
Regiospecific lithiation context (2-chloro-6-methoxy motif)
Regioisomeric purity and product yield review
Process-scale purification
Physical property profile (boiling point, density, flash point)
Distillation efficiency and phase separation review

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

143.0137915 Da

Monoisotopic Mass

143.0137915 Da

Boiling Point

185.5 °C

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17228-64-7

Wikipedia

2-Chloro-6-methoxypyridine

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